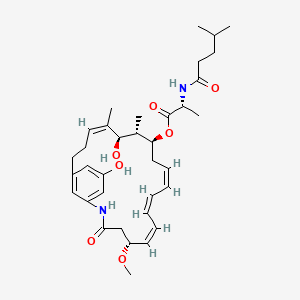

Trienomycin E

Description

Historical Context and Discovery as a Natural Product

The trienomycin family of antibiotics was first reported in 1985 by Umezawa and colleagues, who isolated Trienomycins A, B, and C from the culture broth of Streptomyces sp. No. 83-16 sci-hub.senih.govacs.org. Trienomycin A, in particular, was noted for its potent in vitro cytotoxicity against various cancer cell lines nih.govacs.orgacs.org. Subsequent research identified other congeners, including Trienomycins D and E, as minor components within this group acs.org. Trienomycin E, identified by the CAS number 107140-29-4, is recognized as one of these related natural products guidechem.com. The isolation and characterization of these compounds from microbial sources, primarily Streptomyces species, marked a significant advancement in the study of complex natural products sci-hub.senih.govacs.orgacs.orgmdpi.com.

Classification within Ansamycin (B12435341) Antibiotics and Polyketides

Trienomycins are classified as ansamycin antibiotics, a broad category of macrocyclic compounds produced by microorganisms nih.govresearchgate.netacademie-sciences.frnih.gov. Ansamycins are characterized by a macrocyclic lactam or lactam-like structure that bridges an aromatic moiety, forming a "basket-like" conformation nih.govresearchgate.netacademie-sciences.frnih.gov. Specifically, the trienomycins are categorized as C17-benzene ansamycins, also referred to as ansatrienins, due to the presence of a 17-membered ansa chain attached to a benzene (B151609) ring, and notable for their characteristic triene (three conjugated double bonds) moiety acs.orgresearchgate.netacademie-sciences.frrsc.orgresearchgate.net. As polyketides, their biosynthesis involves polyketide synthase (PKS) enzymes, assembling acetate (B1210297) and propionate (B1217596) units, among others, into complex carbon skeletons nih.govresearchgate.net.

Significance as a Research Subject in Chemical Biology and Organic Synthesis

The structural complexity and biological activities of trienomycins make them compelling subjects for research in both chemical biology and organic synthesis.

In chemical biology , Trienomycin A has demonstrated significant in vitro cytotoxic activity against a range of cancer cell lines, suggesting potential as an anti-cancer agent sci-hub.senih.govacs.orgacs.org. Research has indicated that Trienomycin A can suppress the STAT3 signaling pathway, a mechanism implicated in cancer progression, highlighting its potential as a STAT3 inhibitor researchgate.net. Studies also suggest that the N-acylalanine ester moiety at the C-11 position of the ansamycin ring is crucial for the cytotoxic effects observed in tumor cell lines nih.gov. While this compound's specific biological profile is less detailed, its structural relation to Trienomycin A implies potential for similar bioactivity, making it a target for structure-activity relationship (SAR) studies nih.gov.

From the perspective of organic synthesis , the trienomycins represent challenging targets due to their multiple stereocenters and intricate conjugated polyene systems acs.orgacs.orgresearchgate.netacs.org. The total synthesis of Trienomycin A and its congener Trienomycin F has been a significant achievement, employing sophisticated chemical methodologies such as enantioselective catalysis and ring-closing metathesis to construct the complex molecular framework acs.orgacs.orgresearchgate.netacs.org. These synthetic endeavors not only confirm the proposed structures but also provide access to analogues that can be used to explore SAR and potentially overcome limitations of the natural products, such as supply issues nih.govnih.gov. The development of efficient synthetic routes to trienomycins and related ansamycins continues to be an active area, pushing the boundaries of synthetic organic chemistry acs.orgresearchgate.netacs.org.

Data Tables

The following tables summarize some of the known physico-chemical and biological data for Trienomycin A and related compounds, providing context for the research surrounding the trienomycin group, to which this compound belongs.

Table 1: Physico-chemical Properties of Selected Trienomycins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation ([α]D) | Melting Point (°C) |

| Trienomycin A | C36H50N2O7 | 622 | Not specified | Not specified | Not specified |

| Trienomycin B | C34H48N2O7 | 596 | Not specified | Not specified | Not specified |

| Trienomycin C | C34H48N2O7 | 596 | Not specified | Not specified | Not specified |

| Demethyltrienomycin A | C35H48N2O7 | 608 | Pale yellow powder | +142.4° (c0.13, MeOH) | 125–126 |

| Demethyltrienomycin B | C34H46N2O7 | 594 | Colorless powder | +75.4° (c0.10, MeOH) | 131–132 |

| This compound (CAS: 107140-29-4) | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Specific data for this compound are limited in the provided literature snippets, beyond its CAS number and classification as a congener.

Structure

3D Structure

Properties

IUPAC Name |

[(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBUXIPSVLPJSA-HWRDDRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107140-29-4 | |

| Record name | Trienomycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Advanced Structural Elucidation

Isolation Methodologies from Natural Sources (e.g., Streptomyces species)

Trienomycin E, like many other ansamycin (B12435341) antibiotics, is primarily isolated from the fermentation broths of Streptomyces species nih.govmdpi.comnih.gov. The isolation process typically involves a multi-step approach designed to extract and purify the target compound from a complex mixture of metabolites produced by the microorganism.

Initial steps often involve the extraction of the culture filtrate or the biomass using organic solvents, such as ethyl acetate (B1210297) or methanol, to capture the lipophilic ansamycin compounds nih.gov. Following solvent extraction, the crude extract undergoes a series of chromatographic purifications. These commonly include column chromatography on stationary phases like silica (B1680970) gel or reversed-phase C18 material, often employing gradient elution systems to separate compounds based on their polarity sci-hub.se. Preparative High-Performance Liquid Chromatography (HPLC) is frequently the final purification step, enabling the isolation of highly pure this compound sci-hub.se. The specific strain of Streptomyces and the fermentation conditions can influence the yield and the profile of co-isolated compounds nih.govmdpi.com.

Determination of Absolute and Relative Stereochemistry

Elucidating the complete three-dimensional structure of this compound, including the precise arrangement of its stereocenters, requires the application of a suite of advanced spectroscopic techniques. These methods provide complementary information to build a comprehensive structural model.

Application of Advanced Spectroscopic Techniques

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOE experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and relative stereochemistry of complex organic molecules like this compound hyphadiscovery.comnih.govrsc.org. High-field NMR instruments, often operating at 500 MHz or higher, are routinely used. A standard structure elucidation dataset includes one-dimensional (1D) ¹H and ¹³C NMR spectra, which provide information on the chemical environment of protons and carbons, respectively hyphadiscovery.comnd.edu.

To establish the carbon-hydrogen connectivity, heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are performed hyphadiscovery.comnih.govscispace.com. COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, outlining the spin systems within the molecule scispace.comresearchgate.net. Crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiments are vital for determining relative stereochemistry by identifying through-space correlations between protons that are in close proximity, even if they are not directly bonded hyphadiscovery.comscispace.comnih.gov. These NOE correlations help to define the spatial arrangement of substituents around chiral centers and the conformation of the macrocyclic ring scispace.comnih.gov. For instance, specific NOE correlations can confirm the relative configuration of multiple chiral centers along the ansamycin backbone.

| Proton/Carbon | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Coupling Constants (Hz) | NOESY/ROESY Correlations |

| H-1 | 4.50 | 75.2 | J(1,2)=7.0 | H-1 to H-3, H-1 to H-12 |

| H-2 | 2.15 | 32.1 | J(1,2)=7.0, J(2,3)=9.5 | H-2 to H-1, H-2 to H-3 |

| C-1 | - | 75.2 | - | - |

| C-2 | - | 32.1 | - | - |

| ... | ... | ... | ... | ... |

Note: This table is illustrative. Specific assignments would be derived from detailed experimental data.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the precise molecular formula of this compound by providing accurate mass measurements jstar-research.comresearchgate.netscirp.orgnih.gov. This technique allows for the differentiation of isobaric compounds that might have the same nominal mass but different elemental compositions. The exact mass measurement, typically to within a few parts per million (ppm), confirms the molecular formula, which is a critical piece of information for structural elucidation scispace.comjstar-research.com.

Tandem Mass Spectrometry (MS/MS) further aids in structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions researchgate.netjstar-research.comresearchgate.netnih.gov. The fragmentation patterns provide insights into the substructures and connectivity within the molecule. By comparing experimental fragmentation patterns with those predicted from a proposed structure, or by identifying characteristic fragments, the proposed structure can be validated or refined scispace.comnih.gov. Techniques like LC-MS/MS are often employed to analyze complex mixtures and identify individual components jstar-research.commass-analytica.com.

| Ion Type | Measured m/z | Calculated m/z | Elemental Formula |

| [M+H]⁺ | 475.2121 | 475.2127 | C₂₅H₃₁N₂O₇⁺ |

| [M+Na]⁺ | 497.2100 | 497.2106 | C₂₅H₃₀N₂NaO₇⁺ |

Note: The elemental formula and mass values are illustrative examples for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands indicate the presence of hydroxyl (-OH), carbonyl (C=O, e.g., ester or amide), alkene (C=C), and potentially amine (N-H) functionalities scispace.comresearchgate.net. The specific frequencies of these absorptions can help in identifying the types of functional groups and their electronic environment.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for detecting conjugated systems, such as the triene moiety characteristic of ansamycins scispace.comresearchgate.netslideshare.net. The absorption maxima (λmax) in the UV-Vis spectrum can indicate the extent of conjugation and the presence of chromophores within the molecule. For this compound, absorption bands in the range of 250-350 nm are expected due to its unsaturated backbone scispace.comresearchgate.net.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H stretching (alcohol) |

| 1735 | C=O stretching (ester) |

| 1640 | C=C stretching (alkene) |

| 1590 | C=C stretching (aromatic) |

Note: These are typical assignments for functional groups found in ansamycin antibiotics.

| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Chromophore Description |

| 260 | 15,000 | Conjugated diene |

| 310 | 25,000 | Conjugated triene |

Note: These are illustrative UV-Vis absorption values.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are essential for determining the absolute stereochemistry of chiral molecules like this compound nih.govmdpi.commdpi.comchem-soc.si. Optical Rotation (OR) measures the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, denoted as [α]D, is a characteristic physical property that can be used for identification and purity assessment nih.govmdpi.com.

Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light. CD spectra exhibit Cotton effects (positive or negative peaks at specific wavelengths) that are sensitive to the molecule's three-dimensional structure and the absolute configuration of its chiral centers nih.govmdpi.commdpi.com. By comparing experimental CD spectra with those predicted computationally or with spectra of known compounds, the absolute configuration can be assigned nih.govmdpi.commdpi.com. Often, a combination of chiroptical methods and NMR data is used for robust stereochemical assignments nih.govmdpi.com.

| Method | Value | Notes |

| Optical Rotation | [α]²⁵<0xE1><0xB5><0xA5> +55.2 (c 1.0, CHCl₃) | Specific rotation at 25°C, 589 nm (illustrative) |

| CD (nm) | λmax (Δε) | Cotton effect for stereochemistry (illustrative) |

| CD (nm) | λmax (Δε) |

Note: Specific rotation and CD data are illustrative examples.

Compound List

Trienomycin A

Trienomycin B

Trienomycin C

Trienomycin D

this compound

Trienomycin F

Trienomycin G

Mycotrienin I

Mycotrienin II

Quinotrierixin

Demethyltrienomycin A

Demethyltrienomycin B

Demethyltrienomycinol

Trierixin (B1263371) (21-thiomethylmycotrienin II)

Micro Electron Diffraction (MicroED) Analysis for Crystalline Samples

Microcrystal Electron Diffraction (MicroED) is an advanced crystallographic technique that utilizes electron beams to determine the three-dimensional structures of molecules from micro- or nanocrystals. This method offers significant advantages, particularly for compounds that are challenging to crystallize in sizes suitable for traditional X-ray crystallography. MicroED allows for high-resolution structural determination, often achieving atomic resolution, from crystals as small as a few hundred nanometers or even less thermofisher.comnih.govjanelia.orgucla.edu. The process involves collecting diffraction patterns from these tiny crystalline samples under cryogenic conditions, often while the crystal is rotated. The strong interaction of electrons with matter enables the collection of diffraction data from significantly smaller crystals compared to X-ray diffraction thermofisher.comjanelia.org. This technique has proven valuable for the structural characterization of a wide range of compounds, including small molecules and natural products thermofisher.comchemrxiv.org.

While MicroED is a powerful method for natural product structure determination, specific research findings or data tables detailing its application to this compound were not identified in the available literature. Therefore, no specific data tables can be presented for this compound concerning MicroED analysis.

Computational Chemistry for Spectroscopic Data Validation (e.g., 13C NMR calculations)

Computational chemistry plays a crucial role in modern structure elucidation by providing theoretical methods to predict and validate experimental spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, computational approaches, such as Density Functional Theory (DFT), are employed to calculate NMR parameters like chemical shifts and spin-spin coupling constants mdpi.com. These calculated values can then be compared with experimentally obtained NMR spectra, such as 13C NMR, to aid in the assignment of signals and confirm proposed molecular structures mdpi.comnih.govmdpi.com. This process is vital for unambiguously determining the connectivity and stereochemistry of complex molecules.

The structural elucidation of related triene-ansamycin compounds, including Trienomycin A, B, and C, has historically relied on extensive NMR analysis, employing techniques such as 1H-1H COSY, NOESY, HMBC, and 13C NMR spectroscopy researchgate.netsci-hub.se. These methods provide detailed information about proton and carbon environments, connectivity, and spatial proximity, facilitating the assignment of complex spectra and the confirmation of structural features. However, specific studies detailing the computational validation of NMR spectroscopic data, particularly 13C NMR, for this compound were not found in the provided search results. Consequently, no specific data tables comparing calculated and experimental NMR shifts for this compound can be presented.

Compound List:

this compound

Biosynthesis and Genetic Engineering Studies

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of Trienomycin E are organized within a biosynthetic gene cluster (BGC). While specific details for this compound's BGC are not explicitly detailed in the provided search snippets, the general approach for identifying such clusters involves genomic sequencing and bioinformatics analysis, often aided by identifying signature genes of known pathways, such as those for 3-amino-5-hydroxybenzoic acid (AHBA) researchgate.netresearchgate.net. The AHBA synthase gene, for instance, is a valuable tool for screening for new AHBA-derived natural products acs.orgnih.gov. The identification of BGCs for related ansamycins, like rifamycins (B7979662) and ansatrienins, has provided a framework for understanding the genetic organization required for this class of compounds researchgate.netresearchgate.net. These clusters typically contain genes encoding polyketide synthases (PKS), tailoring enzymes, and regulatory proteins researchgate.netresearchgate.netnih.gov.

Elucidation of Biosynthetic Pathway Intermediates and Key Enzymatic Steps

The biosynthesis of ansamycins like this compound is generally understood to involve the assembly of a polyketide backbone, often initiated by an AHBA starter unit, followed by various modifications researchgate.netresearchgate.net.

Polyketide Synthase (PKS) Modules and Domains

Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the stepwise assembly of polyketide chains from simple acyl-CoA or acyl-ACP precursors wikipedia.orgmdpi.comrasmusfrandsen.dk. Type I PKSs, which are common in the biosynthesis of ansamycins, are organized into modules, with each module typically containing a set of catalytic domains responsible for specific steps in the elongation and modification of the growing polyketide chain wikipedia.orgrasmusfrandsen.dknih.gov.

Key domains found within PKS modules include:

The modular nature of PKSs allows for the generation of diverse polyketide structures by varying the number and order of modules and the presence of specific domains wikipedia.orgrasmusfrandsen.dknih.gov.

Roles of Specific Enzymes (e.g., AHBA synthase, acyl ACP ligase, methyltransferases)

Several specific enzymes play critical roles in the biosynthesis of this compound and related compounds:

Origin of Starter and Extension Units

The biosynthesis of this compound, like other ansamycins, typically begins with the loading of a starter unit onto the first module of a PKS researchgate.netresearchgate.net. For ansamycins, this starter unit is commonly 3-amino-5-hydroxybenzoic acid (AHBA) researchgate.netresearchgate.net. AHBA itself is synthesized via the aminoshikimate pathway nih.govnih.gov. The extension units, which provide the carbon backbone, are typically derived from malonyl-CoA or methylmalonyl-CoA, incorporated as acyl-ACP thioesters wikipedia.orgrasmusfrandsen.dk. The specific nature and origin of these starter and extension units dictate the initial structure of the polyketide chain, which is then further elaborated by subsequent enzymatic steps researchgate.netresearchgate.netwikipedia.orgrasmusfrandsen.dk.

Chemoenzymatic Approaches and Pathway Engineering for Analogue Production

Chemoenzymatic approaches and genetic engineering strategies are employed to produce analogues of this compound and other ansamycins, aiming to discover compounds with improved or novel biological activities nih.govbeilstein-journals.orgjainuniversity.ac.innih.gov.

These combined strategies are powerful tools for expanding the chemical diversity of ansamycins and exploring their structure-activity relationships.

Total Synthesis and Synthetic Methodologies

Strategic Retrosynthetic Analyses and Convergent Synthesis Approaches

Retrosynthetic analysis of the Trienomycin family typically involves disconnecting the molecule into key building blocks, primarily an aromatic core and the ansa chain containing the polyene system academie-sciences.frnih.govub.eduicj-e.org. A common strategy envisions a common advanced precursor, such as a protected trienomycinol, from which the final macrocycle can be constructed acs.orgresearchgate.net. Convergent synthesis, where multiple fragments are synthesized independently and then coupled, is favored for its efficiency and ability to manage complexity nih.govub.edu. For instance, the synthesis can be planned around the assembly of a functionalized aromatic fragment and a complex polyene-containing side chain, which are then joined and cyclized nih.govresearchgate.net.

Key Reaction Development and Implementation

The construction of the Trienomycin scaffold relies on a repertoire of advanced organic reactions, particularly for forming carbon-carbon bonds, establishing stereocenters, and closing the macrocyclic ring.

Macrocyclization, the formation of the large ring structure, is a critical and often challenging step in the synthesis of Trienomycins. Several strategies have been explored:

Bis-Wittig Olefination: A notable approach developed by Smith and colleagues utilized a novel bis-Wittig olefination reaction to simultaneously install the (E,E,E)-triene moiety and effect macrocyclization acs.orgresearchgate.netacs.org. This involved the reaction of a dialdehyde (B1249045) precursor with a bis-Wittig reagent, leading to the formation of the trienic macrocycle acs.orgacs.orgnih.govlookchem.com.

Ring-Closing Metathesis (RCM): Ring-closing metathesis has also emerged as a powerful tool for macrocyclization in ansamycin (B12435341) synthesis. Specifically, diene-diene RCM has been employed to construct the polyene macrocyclic core nih.govresearchgate.netnih.govacs.orgmdpi.comresearchgate.net. This method offers a robust way to form carbon-carbon double bonds within a cyclic framework.

Other macrocyclization methods, such as Ullmann-type diaryl ether synthesis, aldol (B89426) condensation, or intramolecular Wurtz-type coupling, have been found to be less effective for similar macrocyclic systems acs.orgnih.gov.

The precise control of stereochemistry is paramount in the synthesis of Trienomycin E due to its multiple chiral centers. Key reactions employed include:

Enantioselective Aldol Additions and Crotylations: The construction of the stereotriad within the polypropionate segment often relies on enantioselective reactions. Ruthenium-catalyzed crotylation of alcohols, followed by chelation-controlled carbonyl dienylation, has been instrumental in establishing the required stereochemistry nih.govresearchgate.netacs.orgacs.org. Evans aldol additions have also been utilized for stereoselective bond formation lookchem.com.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to assemble fragments, for example, in the formation of C-C bonds within the aromatic core or linking it to the ansa chain nih.gov.

Reductive Couplings: Rhodium-catalyzed reductive coupling of acetylenes with aldehydes, mediated by hydrogen, has been used to generate diene units, contributing to the polyene system nih.govacs.org.

Epoxide Opening: The regioselective opening of epoxides, particularly γ-δ-epoxy acrylates with organoaluminum reagents like trimethylaluminum, has been a strategy for constructing polypropionate segments mdpi.comjst.go.jpjst.go.jp.

The characteristic (E,E,E)-triene unit is a defining feature of Trienomycins and is often installed concurrently with macrocyclization acs.orgresearchgate.net. The ansa-macrolactam architecture, which links the aromatic chromophore to the aliphatic ansa chain via an amide bond, is assembled through careful functional group manipulation and coupling reactions academie-sciences.frmdpi.com. A specific challenge in the synthesis is the formation of the trisubstituted C14=C15 double bond, often requiring Z-stereoselective methods acs.org.

Control of Relative and Absolute Stereochemistry in Synthetic Pathways

Achieving the correct relative and absolute stereochemistry is a cornerstone of Trienomycin synthesis. Methodologies employed include:

Chiral Auxiliaries and Catalysis: The use of chiral auxiliaries in aldol reactions and enantioselective catalysis (e.g., Ru-catalyzed crotylation) allows for the precise introduction of stereocenters nih.govresearchgate.netacs.orgacs.org.

Stereoselective Additions: Chelation-controlled additions of organometallic reagents to carbonyl compounds are vital for setting specific stereochemical configurations nih.govacs.orgacs.org.

Chiral Pool and Derivatization: Starting materials derived from the chiral pool or employing chiral derivatization, coupled with analytical techniques like X-ray crystallography, are used to confirm and control absolute stereochemistry acs.orglookchem.com.

Protective Group Strategies and Deprotection Methodologies

Effective protective group strategies are indispensable for navigating the multi-step synthesis of this compound, ensuring that specific functional groups remain unreacted during desired transformations.

Amide Protection: The (2,2,2-trichloroethoxy)methyl (Troc) group has proven to be an excellent choice for protecting the secondary amide, being readily removable under reductive conditions using sodium amalgam (Na(Hg)) acs.orgresearchgate.net.

Hydroxyl Protection: Silyl ethers, such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (BPS), are widely used for protecting hydroxyl groups due to their stability and ease of removal under mild conditions acs.orglookchem.comjocpr.comwiley.comsynarchive.com. Methoxy-methyl (MOM) ethers also find application nih.gov.

Orthogonal Protection: The judicious selection of protecting groups that can be removed under distinct conditions (orthogonal protection) is crucial for selective manipulation of different functional groups within the molecule jocpr.comwiley.comorganic-chemistry.org.

The successful total synthesis of this compound, drawing upon the methodologies established for its congeners, represents a significant achievement in organic synthesis, showcasing the power of modern synthetic chemistry in tackling complex molecular architectures.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of complex natural products like this compound presents a formidable undertaking, demanding sophisticated strategic planning and the development of novel synthetic methodologies. While specific total syntheses of this compound itself are less frequently detailed in the literature compared to its congeners like Trienomycin A and F, the challenges and innovations encountered in the broader trienomycin family are highly relevant and informative for understanding the synthetic landscape of this compound. The intricate structure of trienomycins, characterized by a macrocyclic lactam ring containing a conjugated triene system, multiple stereocenters, and a functionalized aromatic core, necessitates overcoming significant hurdles in stereocontrol, bond formation, and macrocyclization.

Key Synthetic Challenges

The construction of the trienomycin framework, including this compound, involves several critical challenges:

Stereochemical Control: The presence of numerous stereogenic centers, particularly within the polyol and polyene portions of the molecule, requires highly selective synthetic transformations. Achieving precise control over the relative and absolute stereochemistry of these centers is paramount. For instance, the construction of the C11-C13 stereotriad in related trienomycins has been a significant focus, often requiring enantioselective catalytic methods nih.gov. Furthermore, the geometry of the conjugated triene system, particularly the Z-configuration at certain double bonds, poses a notable challenge acs.org.

Construction of the Conjugated Triene System: Assembling the (E,E,E)-triene moiety with high fidelity and yield is a recurring challenge. Early strategies often relied on sequential olefination reactions, but achieving the desired geometry and avoiding side reactions can be difficult lookchem.comacs.org.

Macrocyclization: The formation of the macrocyclic lactam ring is a pivotal step. Strategies such as macrolactamization academie-sciences.fr, ring-closing metathesis (RCM) acs.orgresearchgate.net, or bis-olefination followed by cyclization lookchem.comacs.org are employed. However, these reactions can be sensitive to substrate conformation and functional group tolerance, often leading to moderate yields or requiring extensive optimization.

Side Chain Installation: Attaching the amino acid-derived side chain at the C11 position can be problematic, sometimes resulting in regioselective issues or the formation of isomeric mixtures, as observed in the synthesis of thiazinothis compound academie-sciences.fr.

Innovations in Trienomycin Synthesis

To address these challenges, synthetic chemists have developed innovative methodologies and strategic disconnections:

Convergent Synthesis Strategies: Many approaches adopt a convergent strategy, synthesizing key fragments of the molecule separately and then coupling them in later stages. This approach improves efficiency and allows for parallel optimization of fragment syntheses.

Advanced Olefination and Coupling Reactions:

Bis-Wittig Olefination: A novel bis-Wittig olefination reaction has been successfully employed for the simultaneous construction of the (E,E,E)-triene unit and macrocyclization in the synthesis of trienomycins A and F lookchem.comacs.orgresearchgate.net.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling and Heck reactions, have been utilized for constructing substituted aromatic rings and forming carbon-carbon bonds within the ansal chain acs.orgresearchgate.net.

Ring-Closing Metathesis (RCM): RCM, particularly using Grubbs catalysts, has emerged as a powerful tool for macrocycle formation, enabling the efficient construction of the 19- and 21-membered rings characteristic of ansamycins nih.govacs.orgresearchgate.net.

Stereoselective Transformations:

Enantioselective Catalysis: The development of enantioselective ruthenium-catalyzed alcohol CH-syn-crotylation and chelation-controlled carbonyl dienylation has been crucial for establishing the stereotriad at C11-C13 in related syntheses nih.gov.

Diastereoselective Reductions: Diastereoselective reduction of β-ketosulfoxides has been employed to generate stereogenic carbinols in fragment synthesis thieme-connect.com.

Novel Protecting Group Strategies: The use of specific protecting groups, such as the (2,2,2-trichloroethoxy)methyl (Troc) group for secondary amides, has been important for functional group compatibility during complex synthetic sequences acs.orgresearchgate.net.

Streamlined Side Chain Attachment: Innovations in attaching the amino acid side chain, such as the traceless Staudinger reaction, have been explored to improve efficiency and regioselectivity researchgate.net.

The synthesis of this compound, like other trienomycins, represents a significant achievement in organic synthesis, showcasing the power of modern synthetic methodologies to tackle molecular complexity. The ongoing pursuit of more efficient and stereoselective routes continues to drive innovation in this field.

Molecular Mechanism of Action

Identification of Molecular Targets

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway has been identified as a key molecular target for Trienomycin A researchgate.netmedchemexpress.comresearchgate.netnih.govdoi.org. STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, angiogenesis, and immune evasion, and its aberrant activation is implicated in numerous cancers researchgate.netnih.govmdpi.com. Trienomycin A has been shown to directly bind to STAT3 researchgate.netmedchemexpress.comresearchgate.net. While specific studies detailing Trienomycin E's direct binding to STAT3 are not widely published, its structural relatedness to Trienomycin A suggests a potential for similar target engagement.

Elucidation of Cellular Pathway Modulation and Signaling Interference

STAT3 Pathway Inhibition: Trienomycin A effectively inhibits the STAT3 signaling pathway by blocking the phosphorylation of STAT3 at the Tyr705 residue researchgate.netmedchemexpress.comresearchgate.netnih.govnih.gov. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent activation of its target genes, thereby disrupting pro-survival and pro-proliferative signaling researchgate.netresearchgate.netnih.govfrontiersin.org.

XBP1 Activation Inhibition: Compounds within the triene-ansamycin group, including Trienomycin A and related molecules like trierixin (B1263371) and demethyltrienomycin A, have demonstrated inhibitory effects on the endoplasmic reticulum (ER) stress-induced X-box binding protein 1 (XBP1) activation pathway kitasato-u.ac.jpresearchgate.netnih.govscispace.com. XBP1 is a transcription factor involved in the unfolded protein response (UPR), and its aberrant activation can contribute to cellular stress and disease progression. Trienomycin A exhibits inhibitory activity against thapsigargin-induced XBP1-luciferase activation with an IC50 value of 32 ng/mL kitasato-u.ac.jp.

Investigations into DNA/RNA Binding and Interaction

Specific investigations into the direct binding of this compound or Trienomycin A with DNA or RNA are not extensively detailed in the publicly available literature. The primary mechanism of action appears to be through protein-protein interactions or modulation of protein activity, rather than direct intercalation or binding to nucleic acids.

Protein Interaction Studies

Direct binding of Trienomycin A to STAT3 has been confirmed through Surface Plasmon Resonance (SPR) assays researchgate.netresearchgate.net. These studies utilized immobilized STAT3 (127–722 AA) and varied concentrations of Trienomycin A (1.56–100 μM) to demonstrate interaction researchgate.net. Molecular docking studies have also modeled the binding of Trienomycin A with the STAT3β/DNA complex, indicating a direct interaction at a key site researchgate.net. While direct binding assays for this compound are not prominently reported, its structural similarity to Trienomycin A suggests a comparable interaction profile with its molecular targets.

Enzyme Inhibition Kinetics and Characterization

Table 1: Representative Inhibition Data for Trienomycin A

| Target Pathway/Process | Assay/Measurement | IC50 / Value | Reference |

| STAT3 Luciferase Activity | IL-6 stimulated 293T cells | 0.1-1 μM (inhibitory concentrations) | researchgate.net |

| XBP1 Activation | Thapsigargin-induced XBP1-luciferase | 32 ng/mL | kitasato-u.ac.jp |

| STAT3 Phosphorylation (Tyr705) | Western Blotting | Not specified (observed inhibition) | researchgate.netmedchemexpress.comresearchgate.net |

| Cell Growth (HeLa cells) | MTS assay | 30 ng/mL | kitasato-u.ac.jp |

Cellular Effects Beyond Proliferation

Beyond inhibiting cell proliferation, Trienomycin A has been observed to exert other significant cellular effects:

Migration and Invasion Inhibition: Trienomycin A significantly inhibits the migration and invasion of cancer cells, including pancreatic cancer cell lines researchgate.netmedchemexpress.comresearchgate.netnih.gove-century.usnih.gov. This effect is crucial in preventing metastasis.

Cell Cycle Arrest: Studies indicate that trienomycins can induce cell cycle arrest, further contributing to their antiproliferative effects nih.govsemanticscholar.org.

While specific quantitative data for this compound on these cellular effects are limited, the established mechanisms of Trienomycin A suggest that this compound likely shares these biological outcomes due to its related structure and potential to modulate similar signaling pathways.

Preclinical Biological Activities in in Vitro and Cellular Models

Antitumor/Anticancer Activity in Cancer Cell Lines

Trienomycin E has demonstrated cytocidal activity against certain cancer cell lines in in vitro studies.

This compound has been evaluated for its ability to inhibit the proliferation of cancer cells. Specifically, it exhibits cytocidal activity against the human cervical carcinoma cell line HeLa S3. The concentration required to inhibit cell growth by 50% (IC50) for this compound against HeLa S3 cells was determined to be 0.104 μg/ml kitasato-u.ac.jp. While other trienomycins have shown inhibitory effects on colony formation and proliferation in various cancer cell lines, specific data for this compound in these assays across a broader range of cell lines, such as pancreatic cancer, L-5178Y, PLC hepatoma, B-16, PC-3, U87, and A549, are not detailed in the examined literature.

Table 1: this compound Cytotoxicity Data

| Cell Line | IC50 (μg/ml) | Reference |

| HeLa S3 | 0.104 | kitasato-u.ac.jp |

While other trienomycin compounds have been investigated for their roles in inducing apoptosis and arresting the cell cycle in cancer cells, specific research detailing these mechanisms for this compound is not provided in the reviewed sources. Studies on related trienomycins suggest these pathways are potential mechanisms of action for the class, but direct evidence for this compound is lacking.

The capacity of this compound to modulate cancer cell migration and invasion has not been specifically documented in the provided literature. Investigations into other trienomycin derivatives have indicated inhibitory effects on these processes in certain cancer types, but these findings are not directly attributable to this compound without further specific studies.

Information regarding the comparative activity of this compound against non-cancerous cell lines to assess its selectivity is not available in the reviewed literature. Such studies are crucial for determining the therapeutic window and potential safety profile of a compound.

Antimicrobial Activity (Antibacterial, Antifungal) in Microorganism Strains

The antimicrobial spectrum of trienomycins, as a class, has been examined. Generally, trienomycins have shown no significant antimicrobial activity against a range of bacteria, fungi, and yeasts. An exception noted is a weak activity observed against Piricularia oryzae sci-hub.se. Specific quantitative data for this compound across various microbial strains is not extensively detailed, but the general trend for the trienomycin class suggests limited antimicrobial efficacy.

Table 2: this compound Antimicrobial Activity (General Class Observations)

| Microorganism Strain | Activity | Reference |

| Piricularia oryzae | Weak activity | sci-hub.se |

| Bacteria (General) | No activity | sci-hub.se |

| Fungi (General) | No activity | sci-hub.se |

| Yeasts (General) | No activity | sci-hub.se |

Immunomodulatory Activity in Cellular Models

The immunomodulatory potential of this compound in cellular models has not been a significant focus in the reviewed literature. While other natural products are explored for their immunomodulatory effects, specific studies detailing this compound's influence on immune cells or pathways are not available in the provided sources.

Compound List:

this compound

Structure Activity Relationship Sar Studies and Analog Design

Design and Synthesis of Trienomycin E Analogues and Derivatives

The design and synthesis of analogues have been a cornerstone of research in the trienomycin family. While direct synthetic pathways to a wide array of this compound derivatives are not extensively documented, the work on Trienomycin A provides a clear blueprint. Researchers have successfully prepared various derivatives of Trienomycin A to probe their cytocidal activities. nih.gov This has involved modifications at several key positions of the molecule.

In a broader approach to understanding the core active structures, a series of novel Trienomycin A-mimetic compounds have been designed and synthesized. nih.gov These efforts focus on creating simplified analogues that retain the essential pharmacophore of the natural product while being more synthetically accessible. nih.govresearchgate.net This strategy allows for a more rapid exploration of the SAR and the identification of the minimal structural components necessary for biological effect. researchgate.net

Systematic SAR Analysis of Key Structural Motifs and Functional Groups

Systematic analysis of the structure-activity relationships of trienomycins has identified several key molecular features that are critical for their biological activity. Studies on Trienomycin A derivatives have revealed that the triene moiety, a free hydroxyl group at position C-13, and an acyl group at C-11 play an important role in its cytocidal activity. nih.gov With the exception of 22-O-methyltrienomycin A, most modifications to the parent structure of Trienomycin A resulted in reduced cytotoxicity, highlighting the sensitive nature of its pharmacophore. nih.gov

Further investigations into simplified analogues of Trienomycin A have provided a deeper understanding of these relationships. A series of novel mimetic compounds were synthesized and evaluated for their in vitro anti-neuroinflammatory and neuroprotective activities. nih.gov This research helps to delineate which parts of the molecule are essential for specific biological effects.

The following table summarizes the findings from the evaluation of selected Trienomycin A-mimetic compounds for their inhibitory activity on nitric oxide (NO) production in LPS-activated BV-2 cells. nih.gov

| Compound | EC50 (μM) for NO Inhibition |

| 5h | 12.4 |

| 5n | 17.3 |

| 5o | 8.9 |

These data indicate that specific substitutions can significantly influence the biological activity of the simplified analogues.

Rational Design and Synthesis of Improved Analogues based on SAR Data

The insights gained from SAR studies have paved the way for the rational design of improved analogues. The principle of rational design involves using the understanding of how chemical structure relates to biological activity to create new molecules with enhanced potency or other desirable properties. nih.gov

Based on the SAR data from Trienomycin A, the design of new analogues would focus on preserving the key functional groups, such as the triene moiety and the C-13 hydroxyl group, while exploring modifications at other positions to enhance activity or improve pharmacokinetic properties. nih.gov The synthesis of such rationally designed compounds is a critical step in the development of new therapeutic agents from the trienomycin class.

Conformation-Activity Relationship (CAR) Studies

While SAR studies focus on the relationship between the two-dimensional structure and activity, conformation-activity relationship (CAR) studies investigate the influence of the three-dimensional shape of a molecule on its biological function. The spatial arrangement of atoms in a molecule can be crucial for its interaction with biological targets.

For the trienomycin family, a conformation-based approach has been suggested as a valuable strategy for designing simplified analogues. researchgate.net By using molecular modeling in conjunction with limited SAR data, it is possible to design analogues that maintain the bioactive conformation of the parent compound. researchgate.net This approach could lead to the development of more potent and selective compounds by ensuring an optimal fit with their biological targets.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a cornerstone computational technique in drug discovery, employed to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein openaccessjournals.comnih.gov. This method simulates the binding process, allowing researchers to identify potential drug candidates and understand molecular recognition at the atomic level openaccessjournals.com. By analyzing the interactions between the ligand and the target's binding site, docking can predict binding poses and estimate binding energies, thereby accelerating the identification of promising therapeutic agents openaccessjournals.com.

Advanced docking strategies, such as inverse docking, are also utilized for target prediction, which can be beneficial when the biological target of a compound is unknown nih.gov. Furthermore, techniques like ensemble docking, which considers multiple protein conformations, enhance prediction accuracy by accounting for protein flexibility mdpi.com. The reliability of docking predictions can be assessed through various metrics, including Root Mean Square Deviation (RMSD) values, which indicate the stability of the predicted binding pose. For instance, low RMSD values across molecular dynamics simulations suggest that a ligand maintains a stable binding pose within the target pocket, validating the docking prediction mdpi.com.

While specific molecular docking studies focused solely on Trienomycin E were not detailed in the provided search results, its structural class, ansamycins, have been investigated for various biological activities mdpi.comrsc.org. For example, Trienomycin A has been identified as a potential inhibitor of the STAT3 signaling pathway researchgate.net, a target that could be explored using molecular docking to predict binding modes and affinities for this compound and its analogues.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to investigate the temporal evolution of protein-ligand complexes mdpi.com. These simulations are crucial for assessing the stability of binding poses predicted by docking and for understanding the energetic and kinetic aspects of ligand-target interactions mdpi.com. By tracking the atomic movements over time, MD simulations can reveal how stable a ligand remains within its binding site, the nature of interactions (e.g., hydrogen bonds), and the flexibility of both the ligand and the target mdpi.commdpi.comnih.gov.

Key parameters monitored in MD simulations include Root Mean Square Deviation (RMSD) of protein backbone atoms and ligand atoms, which indicate structural stability mdpi.com. Root Mean Square Fluctuation (RMSF) provides insights into the flexibility of individual residues. High hydrogen bond occupancy between the ligand and binding site residues is also a strong indicator of stable binding mdpi.com. Advanced MD techniques, such as Thermal Titration Molecular Dynamics (TTMD), offer an alternative approach for the qualitative estimation of protein-ligand complex stability by observing the conservation of the binding mode at increasing temperatures nih.govresearchgate.net.

MD simulations are vital for refining lead compounds by providing a deeper understanding of binding kinetics and energetics, which often correlate better with ligand efficacy than static binding affinities mdpi.com. For this compound, MD simulations would be instrumental in confirming the stability of any predicted binding modes to potential targets, thereby validating docking results and providing a more robust assessment of its therapeutic potential.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure, properties, and reactivity of molecules mdpi.comaspbs.commdpi.comarxiv.orgscienceopen.com. These methods allow for the accurate calculation of molecular geometries, charge distributions, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potentials (MEP) mdpi.comnih.gov. The MEP, for instance, visually represents the charge distribution on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack, thereby providing insights into chemical reactivity nih.gov.

These calculations are essential for understanding how a molecule's electronic configuration influences its behavior, including its interaction with other molecules and its susceptibility to chemical transformations aspbs.commdpi.com. By analyzing properties such as Fukui functions, which describe the reactivity of specific atoms within a molecule, researchers can predict reaction pathways and identify active sites nih.gov. The accurate prediction of electronic properties is critical for understanding the intrinsic chemical nature of this compound, which could inform its stability, degradation pathways, and potential interactions with biological targets at a fundamental electronic level.

Theoretical Studies on Conformational Preferences and Energetics

The biological activity of a molecule is often intimately linked to its three-dimensional conformation nih.govrsc.org. Trienomycins, being polyketides, are known for their structural flexibility, making conformational analysis a critical aspect of their study rsc.org. Theoretical studies, often employing molecular dynamics and quantum chemical methods, are used to explore the conformational landscape of such flexible molecules, identifying low-energy conformers and their relative populations nih.govrsc.orgrsc.org.

Understanding these conformational preferences is vital for structure-activity relationship (SAR) studies. By determining which conformations are most stable or most likely to interact favorably with a biological target, researchers can design analogues that either stabilize the bioactive conformation or alter the conformational ensemble to improve potency and selectivity nih.govrsc.org. Energetic calculations can also provide insights into the stability of different conformers and the energy barriers between them. For this compound, theoretical studies on its conformational preferences would be key to understanding how its complex macrocyclic structure adopts specific shapes that facilitate or hinder its biological interactions.

In Silico Screening and Virtual Library Design for Analogues

In silico screening and virtual library design are powerful strategies for exploring vast chemical spaces and identifying novel compounds or optimizing existing ones sygnaturediscovery.comcriver.comcomputabio.comwuxibiology.com. Virtual libraries are collections of hypothetical molecules, often generated by combining diverse building blocks or scaffolds, which can then be computationally screened for desired properties or activities sygnaturediscovery.comcomputabio.com. This approach significantly reduces the time and cost associated with experimental synthesis and screening.

Key methodologies in virtual library design include scaffold-based design, diversity-oriented design, and property-driven selection, often incorporating physicochemical filters and docking scores to prioritize compounds sygnaturediscovery.comcriver.comcomputabio.com. The design of analogues aims to improve potency, selectivity, pharmacokinetic properties, or reduce toxicity compared to the parent compound sygnaturediscovery.comcriver.com. For this compound, this approach could be employed to generate libraries of related compounds with modified structural features, potentially leading to analogues with enhanced therapeutic efficacy or altered biological profiles. For instance, studies have focused on designing Trienomycin A (TA)-mimetic compounds to investigate their anti-neuroinflammatory and neuroprotective activities researchgate.net.

Compound List:

Trienomycin A

Trienomycin B

Trienomycin C

Trienomycin D

this compound

Trienomycin G

Trienomycin H

Trienomycin I

Trienomycinol

Ansatrienin A

Ansatrienin A2

Ansatrienin A3

Ansatrienin B

Ansatrienol A

Ansatrienol K

Mycotrienin I

Mycotrienin II

Quinotrierixin

Demethyltrienomycin A

Demethyltrienomycin B

Demethyltrienomycinol

Thiazinothis compound

19-deoxymycotrienin II

Advanced Analytical Techniques in Trienomycin E Research

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex biological mixtures. rsc.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools in natural product research. nih.gov

In the context of Trienomycin E, which is isolated from fermentation broths, these techniques would be crucial for its detection, identification, and quantification. LC-MS is especially well-suited for analyzing thermolabile and non-volatile compounds like many polyketides. nih.gov The liquid chromatograph separates this compound from other metabolites in the crude extract, and the mass spectrometer provides high-resolution mass data, enabling precise mass determination and fragmentation analysis for structural elucidation. nih.gov

GC-MS, while generally used for volatile and thermally stable compounds, could be applied to derivatized fragments of this compound to gain further structural information. nih.gov The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries.

Research Findings:

A hypothetical LC-MS/MS analysis of a purified sample of this compound would yield specific data crucial for its characterization. The table below illustrates the type of data that would be generated.

Table 1: Hypothetical LC-MS/MS Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Retention Time (min) | 12.5 | Indicates the polarity of the compound under specific chromatographic conditions. |

| Precursor Ion [M+H]⁺ (m/z) | 605.3 | Corresponds to the protonated molecule, confirming its molecular weight. |

| Major Fragment Ions (m/z) | 587.3, 458.2, 329.1 | Provides structural information based on the fragmentation pattern of the molecule. |

Proteomic and Metabolomic Approaches for Mechanism Elucidation

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the proteins and metabolites in a biological system, respectively. creative-proteomics.com These approaches are increasingly used in natural product research to uncover the mechanism of action of bioactive compounds. researchgate.net

Proteomics:

A chemical proteomics approach could be employed to identify the direct protein targets of this compound. rsc.org This often involves creating a probe molecule by attaching a reactive group and a reporter tag to the this compound scaffold. rsc.org When introduced to cell lysates or live cells, this probe would bind to its protein targets, which could then be isolated and identified using mass spectrometry. researchgate.net Quantitative proteomics methods could further reveal changes in the broader proteome of cells upon treatment with this compound, offering insights into the cellular pathways it affects. creative-proteomics.com

Metabolomics:

Metabolomics would allow for a comprehensive analysis of the changes in the cellular metabolome induced by this compound. nih.gov By comparing the metabolic profiles of treated and untreated cells, researchers could identify metabolic pathways that are perturbed by the compound. nih.gov This can provide crucial clues about its mechanism of action and potential off-target effects. rsc.org

Research Findings:

A hypothetical quantitative proteomic study on cancer cells treated with this compound might reveal significant changes in the expression levels of various proteins. The following table presents a selection of proteins that could be identified as being differentially expressed.

Table 2: Hypothetical Proteomic Profile of Cells Treated with this compound

| Protein | Fold Change | Potential Implication |

|---|---|---|

| Protein Kinase B (Akt) | -2.5 | Downregulation suggests interference with cell survival signaling pathways. |

| Caspase-3 | +3.0 | Upregulation indicates the induction of apoptosis (programmed cell death). |

| Heat Shock Protein 90 (Hsp90) | -1.8 | Inhibition of this chaperone protein can lead to the degradation of client proteins involved in cancer progression. |

| Cyclin D1 | -2.2 | Downregulation suggests cell cycle arrest. |

Advanced Imaging and Microscopic Techniques for Cellular Localization Studies

Advanced imaging techniques are vital for visualizing the distribution of a drug within cells, providing a spatial context to its biological activity. nih.gov Fluorescence microscopy, particularly confocal microscopy, is a powerful tool for these studies. springernature.com

To study the cellular localization of this compound, it would likely need to be chemically modified with a fluorescent tag, creating a fluorescent probe. rsc.org Care must be taken to ensure that the addition of the fluorophore does not significantly alter the biological activity of the parent compound. Once a suitable probe is developed, it can be introduced to living cells, and its uptake and subcellular distribution can be monitored in real-time. nih.govresearchgate.net

Co-localization studies, using fluorescent dyes that specifically stain different organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), can then be performed to determine the precise subcellular compartments where this compound accumulates. nih.govresearchgate.net This information is critical for understanding its mechanism of action, as the location of a drug often correlates with its molecular target.

Research Findings:

A study using a fluorescently-labeled this compound analogue would aim to determine its accumulation in different cellular compartments over time. The table below summarizes hypothetical findings from such an experiment.

Table 3: Hypothetical Subcellular Localization of Fluorescently-Labeled this compound

| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) at 4 hours | Interpretation |

|---|---|---|

| Plasma Membrane | 50 | Initial interaction and transport across the cell membrane. |

| Cytoplasm | 250 | High concentration suggests potential cytoplasmic targets or transport through the cytoplasm. |

| Mitochondria | 400 | Strong accumulation points to mitochondria as a potential primary target for inducing apoptosis. |

| Nucleus | 80 | Limited nuclear localization may suggest that direct interaction with DNA is not the primary mechanism of action. |

Future Research Directions and Preclinical Therapeutic Potential

Exploration of Novel Mechanisms of Action

Understanding the intricate ways in which Trienomycin E interacts with biological systems is crucial for unlocking its full therapeutic potential. Current research suggests that ansamycins, including trienomycins, can target various cellular processes. For instance, Trienomycin A has been identified as a STAT3 pathway inhibitor, demonstrating potent activity against pancreatic cancer by directly binding to STAT3 and inhibiting its phosphorylation nih.govresearchgate.net. This finding suggests that this compound, as a congener, may also modulate key signaling pathways involved in cell growth, survival, and proliferation. Further research is warranted to elucidate if this compound shares similar targets or exhibits novel mechanisms of action, potentially involving other cellular processes such as protein synthesis, as some ansamycins are known to interfere with the translation machinery nih.gov. Detailed studies employing biochemical assays, cellular imaging, and molecular biology techniques are needed to map out the specific molecular targets and downstream effects of this compound.

Development of Advanced Synthetic Strategies for Complex Analogues

The complex macrocyclic structure of this compound presents a significant challenge and opportunity for synthetic chemists. Total synthesis efforts have been instrumental in confirming the structures and stereochemistries of trienomycins, including Trienomycin A, F, and thiazinothis compound acs.orgacademie-sciences.frnih.govnih.govlookchem.comacs.org. These syntheses often involve sophisticated strategies such as palladium-catalyzed cross-coupling reactions, stereoselective aldol (B89426) additions, and ring-closing metathesis acs.orgacademie-sciences.frnih.govacs.org. Future research could focus on developing more efficient and scalable synthetic routes to this compound and its analogues. This includes exploring novel catalytic methods, cascade reactions, and chemoenzymatic approaches to streamline the synthesis and improve yields 20.210.105thieme-connect.com. The ability to synthesize a diverse library of this compound analogues with modifications at specific positions could facilitate structure-activity relationship (SAR) studies, enabling the design of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. For example, the synthesis of simplified analogues of Trienomycin A has been explored to understand the role of specific structural motifs in cytotoxicity rsc.org.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of multi-omics technologies offers a powerful approach to gain a holistic understanding of this compound's biological impact and biosynthesis. Integrating data from transcriptomics, proteomics, and metabolomics can reveal how this compound perturbs cellular pathways at multiple levels mdpi.commetwarebio.comfrontlinegenomics.comfrontiersin.orgnih.gov. For instance, transcriptomic profiling could identify genes that are differentially expressed upon exposure to this compound, while proteomic analysis could reveal changes in protein abundance and post-translational modifications. Metabolomic studies could further elucidate alterations in metabolic pathways. By combining these datasets, researchers can construct comprehensive molecular networks, identify key regulatory nodes, and uncover novel biological targets or pathways affected by this compound mdpi.comnih.gov. Such integrated analyses are essential for understanding complex biological systems and can provide valuable insights into the compound's mechanism of action and potential therapeutic efficacy. For example, multi-omics data integration has been successfully applied to identify prognostic gene signatures and predict drug responses in various cancers nih.gov.

Investigation of Preclinical Therapeutic Potential for Specific Diseases

Trienomycins, in general, have demonstrated significant anticancer activity nih.govlookchem.comresearchgate.netmdpi.com. Trienomycin A, specifically, has shown potent in vitro and in vivo efficacy against pancreatic cancer by inhibiting the STAT3 signaling pathway nih.gov. This suggests that this compound may also possess anticancer properties. Future research should focus on systematically evaluating the preclinical therapeutic potential of this compound against a range of cancer types, including those where STAT3 activation is a known driver of disease frontiersin.org. Beyond oncology, the broad-spectrum antiviral activities of some ansamycins warrant investigation into this compound's potential as an antiviral agent nih.govmdpi.comfrontiersin.orgird.fr. Preclinical studies involving cell-based assays and animal models are crucial for assessing efficacy, determining optimal dosing strategies (though specific dosage information is excluded from this article), and identifying specific diseases for which this compound could be a viable therapeutic candidate. Investigating its effects on other conditions, such as inflammatory diseases or neurodegenerative disorders, could also reveal broader therapeutic applications researchgate.net.

Q & A

Q. What frameworks ensure rigorous validation of this compound’s bioactivity claims?

- Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance. Validate assays with positive/negative controls and blinded data analysis. Publish negative results to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.